Acetyl coenzyme A

Overview

Description

Acetyl coenzyme A (acetyl-CoA) is a central molecule in biochemistry, serving as a critical intermediate in many metabolic pathways. It is involved in the synthesis and degradation of carbohydrates, lipids, and amino acids. Acetyl-CoA is also a precursor to the biosynthesis of many important molecules, such as cholesterol, fatty acids, and neurotransmitters.

Scientific Research Applications

Central Metabolite and Second Messenger

Acetyl coenzyme A (acetyl-CoA) is a pivotal metabolic intermediate, indicating the cell's general energy state. It influences enzyme activities and substrate availability, and through protein acetylation, including histones, it controls critical cellular processes such as energy metabolism, mitosis, and autophagy. This dual role as a metabolic intermediate and a second messenger highlights its importance in balancing cellular catabolism and anabolism (Pietrocola et al., 2015).

Role in Neurodegeneration and Potential Therapeutic Strategies

Acetyl-CoA precursor S-acetyl-4′-phosphopantetheine has shown potential in treating neurodegeneration associated with pantothenate kinase deficiency. This precursor provides an alternative pathway for Coenzyme A synthesis, bypassing the defective step caused by gene mutations (Di Meo et al., 2017).

Crucial Enzyme in Fatty Acid Metabolism

Acetyl-coenzyme A carboxylases (ACCs) are vital for fatty acid metabolism. The enzyme is a target for developing treatments against obesity and diabetes, owing to its role in producing malonyl-CoA and controlling fatty acid oxidation (Tong, 2005).

Regulator of Autophagy

Nutrient starvation reduces AcCoA levels, triggering autophagy, a self-digestion process. Maintaining high AcCoA levels can inhibit maladaptive autophagy in certain conditions, suggesting its potential as a pharmacological target for manipulating autophagy (Mariño et al., 2014).

Acetyl-CoA Synthetase and Metabolic Regulation

Acetyl-CoA synthetase (Acs) activates acetate to Ac-CoA, essential in various metabolic processes. Its activity is tightly regulated at the gene expression level and post-translationally through protein acetylation/deacetylation systems (Starai & Escalante‐Semerena, 2004).

Role in Lipogenesis under Hypoxia

In hypoxic conditions, cells use glutamine metabolism for AcCoA synthesis, essential for lipid synthesis. This process is particularly active in certain cancer cells and indicates the importance of oxygen in regulating AcCoA production for lipid synthesis (Metallo et al., 2011).

Measurement in Biological Samples

A sensitive HPLC-UV method enables simultaneous determination of CoA and acetyl-CoA in various biological samples. This technique is crucial for studying cellular energy metabolism under normal and pathological conditions (Shurubor et al., 2017).

Role in Cardiac Diseases

Mutations in the PPCS gene, involved in CoA biosynthesis, have been linked to autosomal-recessive dilated cardiomyopathy. The study highlights the importance of CoA biosynthesis in cardiac health and potential treatment strategies (Iuso et al., 2018).

Non-invasive Assessment of Hepatic Acetyl-CoA

A novel method for non-invasively assessing hepatic acetyl-CoA content in vivo has been developed. This approach is significant for exploring the role of this metabolite in various metabolic processes (Perry et al., 2017).

Enhancing Industrial Compound Production

Manipulating CoA and acetyl-CoA levels can enhance the productivity of industrially valuable compounds, such as isoamyl acetate. This finding has implications for biotechnological applications (Vadali et al., 2004).

Drug Discovery Targets

ACCs are versatile targets for drug discovery against various diseases, including diabetes, obesity, and cancer, as well as microbial infections and herbicides (Tong & Harwood, 2006).

Metabolic Regulation through Protein Acetylation

Acetyl-CoA influences the activity of several metabolic enzymes through protein acetylation. Understanding its regulation can provide insights into controlling metabolic pathways (Xing & Poirier, 2012).

Mechanism of Action

The intracellular level of Acetyl-CoA is a key factor in the maintenance and control of cellular life, being critical to a broad range of cellular processes . It is estimated that CoA and its thioester derivatives are involved in about 4% of cellular reactions in bacteria and eukaryotes . Acetyl-CoA concentrations influence the activity or specificity of multiple enzymes, either in an allosteric manner or by altering substrate availability .

Future Directions

Recent advancements have been made in understanding Acetyl-CoA metabolism in normal physiology and in cancer . Efforts to target Acetyl-CoA metabolic enzymes are also advancing, with one therapeutic agent targeting Acetyl-CoA synthesis receiving approval from the US Food and Drug Administration . The Synthetic Acetyl-CoA (SACA) pathway opens possibilities for producing Acetyl-CoA-derived chemicals from one-carbon resources in the future .

Biochemical Analysis

Biochemical Properties

Acetyl coenzyme A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetyl group of this compound is linked to the sulfhydryl substituent of the β-mercaptoethylamine group. This thioester linkage is a “high energy” bond, which is particularly reactive .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound is a key player in the citric acid cycle, a fundamental pathway in cellular respiration that helps generate ATP, the cell’s main energy currency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is a stable molecule, but it can be degraded in certain conditions. Long-term effects on cellular function have been observed in in vitro or in vivo studies, such as changes in energy metabolism due to alterations in this compound levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, it is a central component in the citric acid cycle, where it contributes its acetyl group to form citrate, starting a series of reactions that ultimately generate ATP .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is primarily located in the mitochondria, where it plays a key role in energy metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, the cell’s powerhouse, where it participates in the citric acid cycle. It can also be found in the cytosol, where it is involved in various biosynthetic pathways .

properties

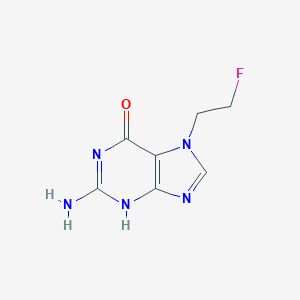

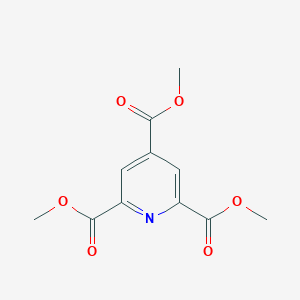

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLZBFCDCINBPY-ZSJPKINUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992686 | |

| Record name | Acetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

72-89-9 | |

| Record name | Acetyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-acetylcoenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL COENZYME A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76Q83YLO3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

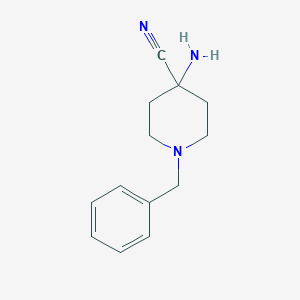

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)